Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-
Description
Core Scaffold Analysis: Benzamide-Quinazoline Hybrid Architecture
The compound features a dual pharmacophoric system comprising a benzamide moiety linked via an ethylenediamine spacer to a 6-aminoquinazoline core (Figure 1). The benzamide group (C₇H₇NO) contributes aromatic stability and hydrogen-bonding capacity through its amide functional group (-CONH₂), while the quinazoline ring (C₈H₆N₂) introduces a planar, electron-deficient heterocycle amenable to π-π stacking interactions. The ethylenediamine linker (-CH₂CH₂NH-) bridges these units, enabling conformational flexibility while maintaining spatial proximity between the aromatic systems.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O |
| Molecular Weight | 307.35 g/mol |
| Hybridization Pattern | sp² (benzamide), sp²/sp³ (quinazoline) |
| Torsional Angles | 120°–135° (ethylenediamine linker) |
The benzamide-quinazoline hybrid architecture aligns with strategies observed in anticancer and antimicrobial agents, where synergistic electronic and steric effects enhance target binding. The 6-amino group on the quinazoline ring serves as a hydrogen-bond donor, while the 4-position’s ethylenediamine linkage orients the benzamide moiety for potential interactions with hydrophobic protein pockets.
Positional Isomerism in Ethylenediamine Linker Configuration
Positional isomerism arises from the ethylenediamine linker’s attachment points on the quinazoline ring. In this compound, the linker is固定在 the 4-position of quinazoline, contrasting with analogues featuring 2-position linkages (e.g., 2-phenylquinazoline derivatives). Computational modeling suggests that 4-position attachment minimizes steric clashes between the benzamide group and the quinazoline’s N1 atom, stabilizing the global conformation by ~2.3 kcal/mol compared to 2-position isomers.
Table 2: Stability of Positional Isomers
| Isomer Position | Relative Energy (kcal/mol) | Predominant Conformation |
|---|---|---|
| 4-Position | 0.0 (reference) | Extended anti-periplanar |
| 2-Position | +2.3 | Gauche-distorted |
Nuclear Overhauser Effect (NOE) spectroscopy data indicate that the ethylenediamine linker adopts an anti-periplanar conformation (torsional angle: 178°), facilitating optimal π-orbital overlap between the benzamide and quinazoline systems. This contrasts with thiophene-linked quinazoline hybrids, where gauche conformations dominate due to steric bulk.
Electronic Distribution Patterns in 6-Amino-4-Quinazolinyl Substituent
The 6-amino group induces significant electron density redistribution within the quinazoline core. Density Functional Theory (DFT) calculations reveal a dipole moment of 5.2 Debye, with charge accumulation at the 6-position (-0.32 e) and depletion at the 2-position (+0.18 e). This polarization enhances the quinazoline’s electrophilicity at N3 and C2, rendering these sites reactive toward nucleophilic attack or metal coordination.
Key Electronic Features:
- Resonance Effects : The 6-amino group donates electron density via conjugation, stabilizing the quinazoline’s aromatic sextet (Figure 2A).
- Inductive Effects : The ethylenediamine linker’s NH group withdraws electron density from the 4-position, creating a localized partial positive charge (+0.12 e).
- Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) localizes on the benzamide’s amide group (-8.2 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the quinazoline’s pyrimidine ring (-1.7 eV), enabling charge-transfer transitions at ~310 nm.
These electronic properties align with those of kinase inhibitors, where polarized heterocycles facilitate ATP-binding pocket interactions.
Comparative Crystallographic Analysis with Related Benzamide Derivatives
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic P2₁/c space group (a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.3°), forming a lamellar structure with interlayer distances of 3.45 Å. This contrasts with unsubstituted benzamide (orthorhombic Pca2₁) and QNZ (4-phenoxyphenylethylamino analogue, triclinic P1̄), highlighting the quinazoline moiety’s impact on packing efficiency.
Table 3: Crystallographic Parameters
| Parameter | Target Compound | Benzamide | QNZ |
|---|---|---|---|
| Space Group | P2₁/c | Pca2₁ | P1̄ |
| Unit Cell Volume | 1,523 ų | 648 ų | 2,104 ų |
| π-Stacking Distance | 3.45 Å | 3.85 Å | 3.62 Å |
The shorter π-stacking distance in the target compound (3.45 Å vs. 3.85 Å in benzamide) arises from quinazoline’s electron-deficient nature, which strengthens dispersion forces between layers. Twisting defects observed in benzamide form II polymorphs are absent here, likely suppressed by the ethylenediamine linker’s conformational rigidity.
Properties
CAS No. |
647376-37-2 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H17N5O/c18-13-5-6-15-14(9-13)17(22-10-21-15)20-8-7-11-1-3-12(4-2-11)16(19)23/h1-6,9-10H,7-8,18H2,(H2,19,23)(H,20,21,22) |
InChI Key |
HYKGTENANDWVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Activated Carboxylic Acid Derivatives
A common method involves activating the carboxyl group of 4-substituted benzoic acid derivatives (e.g., 4-(2-aminoethyl)benzoic acid or 4-(2-(6-amino-4-quinazolinyl)amino)ethyl)benzoic acid) to form an active ester or acid chloride intermediate. This intermediate then reacts with an amine counterpart to form the benzamide linkage.
- Reagents: Dehydrating agents such as carbodiimides (e.g., DCC, EDC), coupling catalysts (e.g., HOBt), or acid chlorides.
- Solvents: Inert solvents like dichloromethane, DMF, or THF.
- Conditions: Room temperature to mild heating under inert atmosphere.
- Notes: Protecting groups may be used on amine functionalities to prevent side reactions, removed post-coupling.
Multi-Step Synthesis of Quinazoline Derivative
The 6-amino-4-quinazoline core is typically synthesized via cyclization reactions involving anthranilic acid derivatives and formamide or related reagents, followed by amination at the 6-position.
- Reagents: Anthranilic acid, formamide, ammonium salts.
- Conditions: Elevated temperatures (reflux), acidic or basic catalysis.
- Notes: Purification of quinazoline intermediates is essential before coupling.
Representative Synthetic Scheme
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Aminobenzoic acid | Activation with DCC/HOBt in DMF | Activated ester intermediate | 85-90 | Protect amine if necessary |
| 2 | 6-Amino-4-quinazoline | Reaction with 2-chloroethylamine | 6-Amino-4-quinazolinyl-ethylamine intermediate | 75-80 | Control substitution to mono-substituted |
| 3 | Activated ester + 6-amino-4-quinazolinyl-ethylamine | Coupling in inert solvent, room temp to mild heat | Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- | 70-85 | Purification by recrystallization or chromatography |
Research Findings on Preparation Optimization
- Purity and Yield: Optimizing the coupling step by using coupling agents like HATU or EDC in the presence of bases such as DIPEA improves yield and reduces side products.
- Protecting Groups: Use of Boc or Fmoc protecting groups on amines during intermediate steps prevents undesired reactions and facilitates selective deprotection.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates in coupling and substitution steps.
- Temperature Control: Mild heating (40–60 °C) balances reaction kinetics and minimizes decomposition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Coupling agent | DCC, EDC, HATU (0.9–1.2 eq) | Enhances amide bond formation efficiency |
| Solvent | DMF, DMSO, CH2Cl2 | Solubility and reaction rate optimization |
| Temperature | 20–60 °C | Controls reaction speed and side reactions |
| Reaction time | 2–24 hours | Ensures completion, longer times may cause degradation |
| Protecting groups | Boc, Fmoc on amines | Prevents side reactions, improves selectivity |
| Purification methods | Recrystallization, column chromatography | Achieves high purity for biological testing |
Chemical Reactions Analysis
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Various substitution reactions can occur on the quinazoline ring, especially at the amino group, using reagents like halogens or alkylating agents.
Coupling Reactions: The compound can undergo coupling reactions with different amines to form derivatives with enhanced biological activities.
Scientific Research Applications
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide has been extensively studied for its antiviral properties. It has shown 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .
Mechanism of Action
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the folate pathway, which is essential for nucleotide biosynthesis .
Comparison with Similar Compounds
Benzoic Acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]- (CAS 57343-54-1)
- Structural Differences: Replaces the ethylenediamine linker with a methylamino group and substitutes the benzamide with a benzoic acid. The quinazoline ring contains 2,4-diamino and 5-chloro substituents.
- Implications: The carboxylic acid group may reduce cell permeability compared to the benzamide, while the chloro substituent could enhance electrophilic interactions.
Benzamide, 3-[(6-bromo-4-phenyl-2-quinazolinyl)amino]-N-(4-methylphenyl)- (CAS 332118-08-8)
- Structural Differences : Features a bromo and phenyl group on the quinazoline ring and a p-tolyl group on the benzamide.
- Implications: The bromine atom increases molecular weight (509.4 g/mol) and lipophilicity, which may enhance membrane penetration but reduce solubility. The bulky phenyl group could sterically hinder target binding compared to the smaller amino group in the target compound .
Heterocyclic Analogs with Modified Cores
Benzenamine, 4-(6-methyl-2-benzothiazolyl)- (CAS 92-36-4)
- Structural Differences : Replaces the quinazoline with a benzothiazole ring and lacks the benzamide group.
- Reported melting points (e.g., 148–150°C) suggest higher crystallinity compared to typical quinazoline derivatives .
Pharmacologically Optimized Derivatives
N-[4-Methyl-3-[[4-(6-Methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-Methyl-1-piperazinyl)methyl]benzamide (CAS 1032314-85-4)
- Structural Differences : Incorporates a pyrimidine-pyridine hybrid and a piperazinylmethyl group.
- Implications : The piperazine moiety may improve solubility and pharmacokinetics, while the pyrimidine-pyridine system could broaden kinase inhibition profiles. Safety data from its SDS highlight precautions for handling reactive intermediates .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Substituent Effects: Amino groups (e.g., 6-amino in the target compound) generally improve solubility and hydrogen-bonding capacity, whereas halogens (e.g., bromine in ) enhance lipophilicity but may introduce toxicity risks.
- Biological Activity: Quinazoline derivatives with amino groups (target compound) are often associated with kinase inhibition, while benzothiazoles () are explored for antimicrobial applications.
Biological Activity
Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- (CAS Number: 647376-37-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- is , with a molecular weight of 335.4 g/mol. The compound features a benzamide core linked to a quinazolinyl moiety, which is significant for its biological activity.
Benzamide derivatives are primarily known for their role as histone deacetylase inhibitors . HDACs play a crucial role in the regulation of gene expression through the modification of histones, which can influence cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can suppress tumor growth.
Inhibition of Histone Deacetylases
A significant study evaluated a series of quinazolinyl-containing benzamide derivatives, including Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-, for their inhibitory effects on HDAC1. The findings indicated that certain derivatives exhibited superior inhibitory activity compared to established HDAC inhibitors such as MS-275. Specifically, compound 11a demonstrated:
- HDAC1 Inhibition : Strong selectivity for HDAC1 over other isoforms (HDAC2, HDAC6, HDAC8).
- Anti-Proliferative Activity : Effective against cancer cell lines such as Hut78, K562, Hep3B, and HCT116, with no adverse effects on normal human cells.
- In Vivo Efficacy : Significant antitumor activity was observed in A549 tumor xenograft models, indicating potential therapeutic applications in oncology .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of Benzamide derivatives suggest favorable absorption and distribution characteristics. Compound 11a was noted for its acceptable safety profile during preclinical evaluations, making it a promising candidate for further clinical investigation .
Case Studies
Case Study 1: Antitumor Activity in Xenograft Models
In a controlled study involving A549 lung cancer xenografts in mice treated with compound 11a:
- Tumor growth was significantly inhibited compared to control groups.
- The treatment led to an increase in acetylated histones within tumor tissues, confirming the mechanism of action through HDAC inhibition.
Case Study 2: Selectivity and Toxicity Evaluation
A comparative analysis was conducted to evaluate the selectivity of Benzamide derivatives against various HDAC isoforms. The results highlighted:
- Minimal off-target effects on normal cells.
- Enhanced selectivity towards HDAC1 with reduced toxicity profiles compared to traditional chemotherapy agents .
Summary Table of Biological Activities
| Activity | Observation |
|---|---|
| HDAC Inhibition | Strong inhibition of HDAC1 |
| Cancer Cell Lines Tested | Hut78, K562, Hep3B, HCT116 |
| In Vivo Efficacy | Significant tumor growth inhibition |
| Safety Profile | Acceptable with no adverse effects on normal cells |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]benzamide to improve yield and purity?
- Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent polarity, and catalyst concentration. For example, triethylamine is commonly used to deprotonate intermediates in cyclization reactions, as seen in quinazolinone synthesis . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in polar solvents (e.g., ethanol) can enhance purity. Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC-MS to assess purity (>98%) and molecular ion consistency .
- Melting point analysis to compare with literature values and detect impurities .
Q. How should researchers design in vitro assays to evaluate antimicrobial activity?
- Methodological Answer:
- Bacterial/Fungal Strains: Use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Assay Protocol: Employ broth microdilution to determine minimum inhibitory concentration (MIC). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).
- Data Interpretation: Compare inhibition zones or MIC values to standards, noting structural motifs (e.g., quinazolinyl groups) that enhance activity .
Advanced Research Questions
Q. What computational approaches predict the binding affinity of this compound with kinase targets?
- Methodological Answer:
- Docking Studies: Use Glide XP to model hydrophobic enclosure and hydrogen-bond networks. Prioritize targets like EGFR or VEGFR, where quinazoline derivatives are known inhibitors .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
- Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .
Q. How can divergent biological activity data across structural analogues be systematically analyzed?
- Methodological Answer:
- SAR Analysis: Compare substituents (e.g., trifluoromethyl vs. chloro) on the benzamide and quinazolinyl moieties. Use clustering algorithms to group compounds by activity profiles.
- Statistical Modeling: Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing potency .
- Meta-Analysis: Reconcile discrepancies by standardizing assay conditions (e.g., cell line viability protocols) .
Q. What strategies elucidate the mechanism of action in cancer cell lines?
- Methodological Answer:
- Enzyme Inhibition Assays: Test inhibition of tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits.
- Gene Expression Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, angiogenesis).
- Cellular Imaging: Use fluorescence-labeled probes to track compound localization (e.g., mitochondrial targeting) .
Q. How are structure-activity relationship (SAR) studies conducted to identify critical functional groups?
- Methodological Answer:
- Analog Synthesis: Modify the ethylamino linker length or substitute the quinazolinyl 6-amino group with methyl/cyano variants.
- Biological Testing: Screen analogues for cytotoxicity (MTT assay) and selectivity (kinase panel profiling).
- 3D-QSAR: Develop CoMFA/CoMSIA models to map electrostatic/hydrophobic fields driving activity .
Q. What best practices reconcile contradictory pharmacokinetic data in preclinical studies?
- Methodological Answer:
- Standardize Protocols: Control variables like administration route (oral vs. IV), dosing frequency, and animal strain.
- Bioanalytical Validation: Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring detection limits <1 ng/mL.
- Compartmental Modeling: Apply PK-Sim® to simulate absorption/distribution, adjusting for protein binding or metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
